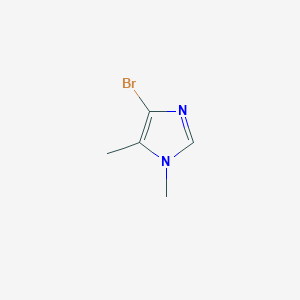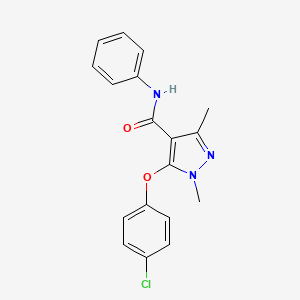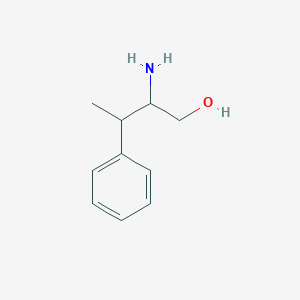
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid
Vue d'ensemble
Description
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid (DFTBA) is a fluorinated derivative of benzoic acid that is used for a variety of scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds, as well as in the study of enzymatic and biochemical processes. DFTBA is also used as a model compound in the study of the physical properties of organic molecules and the mechanism of action of drugs.
Applications De Recherche Scientifique
Stability and Degradation
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid's stability is influenced by pH, temperature, and UV radiation. Studies have shown that its stability increases with pH, highlighting the compound's resilience under alkaline conditions. Degradation studies, particularly in acidic environments similar to gastric juice, reveal the formation of stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) (Barchańska et al., 2019).
Antioxidant Properties
Research into benzoic acid derivatives, which share a structural resemblance with this compound, indicates potential antioxidant properties. These properties are attributed to the presence of hydroxyl groups and the ability to neutralize free radicals, suggesting possible applications in preventing or mitigating oxidative stress-related conditions (Yadav et al., 2014).
Environmental Persistence and Toxicity
Studies on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include fluorinated analogs similar to this compound, highlight their environmental persistence and potential toxicity. These compounds are resistant to degradation, accumulate in the environment, and pose risks to ecological and human health. The research underscores the importance of understanding the environmental fate and effects of such compounds to mitigate potential adverse impacts (Liu & Mejia Avendaño, 2013).
Potential Pharmacological Applications
A review on the synthesis, chemical properties, and biological activity of sultone derivatives, including compounds structurally related to this compound, suggests a high synthetic and pharmacological potential. These compounds have shown promise in various pharmacological activities, warranting further research into their potential therapeutic applications (Hryhoriv et al., 2021).
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-(oxolan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O5/c13-12(14)19-9-2-1-7(11(15)16)5-10(9)18-8-3-4-17-6-8/h1-2,5,8,12H,3-4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUELDRDAAQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)




![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

